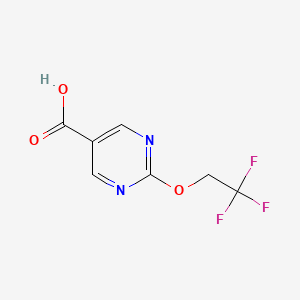

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 944905-08-2. It has a molecular weight of 222.12 . The IUPAC name for this compound is 2-(2,2,2-trifluoroethoxy)-5-pyrimidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

1. Postsynthetic Modification in Oligonucleotides

The trifluoromethyl group in oligonucleotides can be modified to carboxylic acid equivalents, offering insights into nucleic acid chemistry (Ito, Yamamoto, & Hari, 2019).

2. Generation and Functionalization in Organic Chemistry

Trifluoromethyl-substituted pyrimidines show stability and are used to produce carboxylic acids through specific chemical reactions (Schlosser, Lefebvre, & Ondi, 2006).

3. Metal Complexes Synthesis

Complexes of pyrimidine-carboxylic acids with metals are synthesized, providing important data for inorganic chemistry and coordination compounds (Świderski et al., 2019).

4. In Vivo Metabolism Studies

5-Trifluoromethyluracil, a related compound, is studied for its metabolic pathways in tumor-bearing mice, contributing to biochemistry and pharmacology (Heidelberger, Boohar, & Kampschroer, 1965).

5. Proton NMR Spectra Analysis

Research into the hydration and proton NMR spectra of pyrimidine-5-carboxylic acid derivatives aids in understanding chemical structures and reactions (Kress, 1994).

6. Creation of Pyrimidines and Thiazines

Studies on the synthesis of pyrimidines and thiazines from derivatives of tetrahydropyrimidine-5-carboxylic acid expand the scope of organic synthesis (Kappe & Roschger, 1989).

7. Phosphodiesterase Inhibition

Research on phosphodiesterase 5 inhibitors involves substitution at specific positions on pyrimidine compounds, contributing to medicinal chemistry (Tollefson et al., 2010).

8. Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives

The creation of substituted chromeno[2,3-d]pyrimidinone derivatives for antimicrobial activity showcases applications in drug discovery and microbiology (Ghashang, Mansoor, & Aswin, 2013).

9. Crystallographic Characterization

Research into substituted pyrimidine compounds contributes to the field of crystallography and material science (Ma et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKMGUZVCFHWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B2632043.png)

![5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2632044.png)

![2-(2-fluorophenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2632050.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2632051.png)

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2632057.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)

![Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632063.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2632065.png)